Cas no 1401165-14-7 (tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate)

Tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate is a boronate ester derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage, while the tetramethyl-1,3,2-dioxaborolane moiety provides reactivity in Suzuki-Miyaura cross-coupling reactions. This compound is particularly valuable for constructing complex heterocyclic frameworks due to its compatibility with diverse reaction conditions. Its crystalline solid form ensures consistent purity, making it suitable for precise synthetic applications. The combination of Boc protection and boronate functionality offers a balance between reactivity and stability, streamlining its use in multi-step synthetic routes.
tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate structure
1401165-14-7 structure
商品名:tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
CAS番号:1401165-14-7
MF:C15H26BNO4
メガワット:295.182244777679
MDL:MFCD16996221
CID:3043851

tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester
    • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
    • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrole-1-carboxylate
    • AB71611
    • V3031
    • C90122
    • (1-(TERT-BUTOXYCARBONYL)-4,5-DIHYDRO-1H-PYRROL-3-YL)BORONIC ACID PINACOL ESTER
    • TERT-BUTYL 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL
    • tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
    • MDL: MFCD16996221
    • インチ: 1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h10H,8-9H2,1-7H3
    • InChIKey: JSTANYAQYIYMEA-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2=CN(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 449
  • トポロジー分子極性表面積: 48

tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2337-5G
tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
1401165-14-7 95%
5g
¥ 3,775.00 2023-04-04
abcr
AB310040-1g
1-Boc-2,3-dihydropyrrole-4-boronic acid, pinacol ester, 95%; .
1401165-14-7 95%
1g
€347.20 2025-03-19
Aaron
AR009XHI-250mg
1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester
1401165-14-7 98%
250mg
$59.00 2025-01-23
Ambeed
A699966-5g
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
1401165-14-7 98%
5g
$615.0 2025-02-28
A2B Chem LLC
AE62202-1g
1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester
1401165-14-7 98%
1g
$139.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2337-100mg
tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
1401165-14-7 97%
100mg
¥210.0 2024-04-24
A2B Chem LLC
AE62202-5g
1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester
1401165-14-7 98%
5g
$490.00 2024-04-20
1PlusChem
1P009X96-1g
1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester
1401165-14-7 95%
1g
$198.00 2025-02-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2337-100MG
tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
1401165-14-7 95%
100MG
¥ 211.00 2023-04-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T907657-25mg
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
1401165-14-7 95%
25mg
2,160.00 2021-05-17

tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate 関連文献

tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS No. 1401165-14-7)

The compound tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS No. 1401165-14-7) is a highly versatile boron-containing intermediate widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a tetramethyl-1,3,2-dioxaborolane moiety, makes it a valuable building block for pharmaceutical and agrochemical research. With the growing demand for boronic acid derivatives in drug discovery, this compound has gained significant attention for its stability and reactivity under mild conditions.

In recent years, the interest in boron-based compounds has surged due to their applications in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Researchers frequently search for "best boron reagents for Suzuki coupling" or "stable boronate esters," highlighting the need for reliable intermediates like tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate. Its N-Boc protection further enhances its utility in multi-step syntheses, ensuring compatibility with diverse reaction conditions.

The compound's CAS No. 1401165-14-7 is often associated with queries such as "how to handle air-sensitive boronic esters" or "synthetic routes to pyrrole derivatives." Its dihydro-1H-pyrrole core is particularly relevant in the design of kinase inhibitors and GPCR modulators, aligning with trends in precision medicine. Analytical techniques like NMR spectroscopy and HPLC purity analysis are critical for quality control, as emphasized in searches for "characterization of boronates."

From an industrial perspective, scalability and cost-effectiveness are key concerns. The tert-butyl ester group in this compound facilitates easy deprotection, a feature often explored in "green chemistry approaches" discussions. Moreover, its compatibility with flow chemistry systems addresses the rising demand for "continuous manufacturing in API synthesis."

Environmental and regulatory considerations also shape its applications. Unlike some volatile boron reagents, this compound's solid form and stability reduce handling risks, making it a preferred choice for "sustainable organoboron chemistry." Its role in bioconjugation strategies further expands its utility in antibody-drug conjugates (ADCs), a hot topic in oncology research.

In summary, tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS No. 1401165-14-7) exemplifies the convergence of synthetic efficiency and molecular diversity. As the pharmaceutical industry prioritizes C-H functionalization and late-stage diversification, this compound’s relevance will continue to grow, supported by its proven performance in cutting-edge methodologies.

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(CAS:1401165-14-7)tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
A947598
清らかである:99%/99%/99%
はかる:1g/5g/25g
価格 ($):171.0/604.0/2114.0